(5E)-3-(Prop-2-EN-1-YL)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (5E)-3-(Prop-2-EN-1-YL)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527605
InChI: InChI=1S/C12H10N2OS2/c1-2-6-14-11(15)10(17-12(14)16)7-9-4-3-5-13-8-9/h2-5,7-8H,1,6H2/b10-7+
SMILES:
Molecular Formula: C12H10N2OS2
Molecular Weight: 262.4 g/mol

(5E)-3-(Prop-2-EN-1-YL)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14527605

Molecular Formula: C12H10N2OS2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-3-(Prop-2-EN-1-YL)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one -

Specification

Molecular Formula C12H10N2OS2
Molecular Weight 262.4 g/mol
IUPAC Name (5E)-3-prop-2-enyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H10N2OS2/c1-2-6-14-11(15)10(17-12(14)16)7-9-4-3-5-13-8-9/h2-5,7-8H,1,6H2/b10-7+
Standard InChI Key LWSCLWGYXQLKQQ-JXMROGBWSA-N
Isomeric SMILES C=CCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=S
Canonical SMILES C=CCN1C(=O)C(=CC2=CN=CC=C2)SC1=S

Introduction

Structural and Chemical Features

Core Architecture and Substituent Roles

The compound’s structure is defined by a 1,3-thiazolidin-4-one ring system with critical modifications:

  • C2 Position: A sulfanylidene (thione) group enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets .

  • N3 Position: A prop-2-en-1-yl (allyl) group contributes to lipophilicity, potentially improving membrane permeability .

  • C5 Position: A (pyridin-3-yl)methylidene group introduces aromaticity and hydrogen-bonding capability, which may direct selectivity toward enzymes with hydrophobic or metal-ion-containing active sites .

The (5E) configuration denotes the trans geometry of the exocyclic double bond, which stabilizes the molecule through conjugation with the thiazolidinone carbonyl group .

Synthesis and Modification Strategies

Key Synthetic Pathways

Synthesis of this derivative aligns with established methods for 5-ene-4-thiazolidinones:

Knoevenagel Condensation

The pyridinylidene group is introduced via condensation of pyridine-3-carbaldehyde with a preformed 2-sulfanylidene-1,3-thiazolidin-4-one core. For example:

  • Core Preparation: Reaction of allylamine with carbon disulfide and chloroacetic acid yields 3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one .

  • C5 Modification: Knoevenagel condensation with pyridine-3-carbaldehyde under basic conditions (e.g., piperidine in ethanol) forms the exocyclic double bond .

Multicomponent Reactions

One-pot protocols streamline synthesis:

  • A mixture of allylamine, pyridine-3-carbaldehyde, mercaptoacetic acid, and a catalyst (e.g., Bi(SCH₂COOH)₃) under solvent-free conditions yields the target compound .

Structural Optimization Trends

Modifications to enhance activity or reduce PAINS behavior include:

  • C5 Complexity: Introducing bulky substituents on the pyridinylidene moiety to sterically hinder non-specific interactions .

  • N3 Functionalization: Replacing the allyl group with carboxyl-containing fragments to improve solubility .

Cell LineIC₅₀ (µM)Proposed TargetCitation
MCF-7 (breast)12.3Carbonic anhydrase IX
A549 (lung)18.7Topoisomerase II

Antimicrobial Properties

Preliminary studies indicate activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), possibly via disruption of microbial redox homeostasis .

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • C5 Pyridinylidene Group:

    • The nitrogen atom in the pyridine ring enhances binding to enzymatic active sites through hydrogen bonding .

    • Substitution at the pyridine C4 position with electron-withdrawing groups (e.g., -NO₂) increases potency but reduces selectivity .

  • N3 Allyl Group:

    • Replacing allyl with longer alkyl chains (e.g., pentenyl) improves logP values but may exacerbate PAINS behavior .

Mitigating PAINS Behavior

Strategies to reduce promiscuity include:

  • Hybridization: Conjugating the thiazolidinone core with pharmacophores targeting specific receptors (e.g., kinase inhibitors) .

  • Prodrug Design: Masking the thione group with hydrolyzable esters to minimize off-target reactions .

Future Directions and Challenges

Target Identification

Advanced proteomic studies are needed to map interaction partners, particularly enzymes with nucleophilic cysteine or lysine residues .

Toxicity Profiling

In vivo studies must address:

  • Glutathione Reactivity: Quantifying thiol adduct formation in hepatic models .

  • Carcinogenic Risk: Long-term exposure effects in rodent models .

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